3-((tetrahydrofuran-2-yl)methyl)-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one
CAS No.: 1029790-67-7
Cat. No.: VC5838150
Molecular Formula: C25H22N4O4S
Molecular Weight: 474.54
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1029790-67-7 |
|---|---|
| Molecular Formula | C25H22N4O4S |
| Molecular Weight | 474.54 |
| IUPAC Name | 2-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(oxolan-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C25H22N4O4S/c1-15-6-4-7-16(12-15)23-26-20(33-28-23)14-34-25-27-21-18-9-2-3-10-19(18)32-22(21)24(30)29(25)13-17-8-5-11-31-17/h2-4,6-7,9-10,12,17H,5,8,11,13-14H2,1H3 |
| Standard InChI Key | YZCSHIRGIQYYCM-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)C2=NOC(=N2)CSC3=NC4=C(C(=O)N3CC5CCCO5)OC6=CC=CC=C64 |
Introduction
Structural Analysis and Nomenclature
Molecular Architecture
The compound’s structure integrates three distinct heterocyclic systems:
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A benzofuro[3,2-d]pyrimidin-4(3H)-one core, which combines a benzofuran fused to a pyrimidinone ring.
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A tetrahydrofuran (THF) moiety linked via a methyl group at position 3 of the pyrimidinone.
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A 1,2,4-oxadiazole ring substituted with an m-tolyl group and connected to the core via a thioether (-S-) linkage.
The IUPAC name systematically describes these components:
2-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(oxolan-2-ylmethyl)-benzofuro[3,2-d]pyrimidin-4-one.
Molecular Properties
Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C<sub>25</sub>H<sub>22</sub>N<sub>4</sub>O<sub>4</sub>S | |
| Molecular Weight | 474.54 g/mol | |
| CAS Registry Number | 1029790-67-7 |
Notably, earlier reports citing a molecular weight of 398.48 g/mol conflict with rigorously calculated values, likely due to typographical errors.
Synthetic Methodologies
Reaction Pathways
Synthesis involves sequential coupling reactions to assemble the heterocyclic framework:
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Formation of the Benzofuropyrimidinone Core: Cyclocondensation of substituted benzofuran precursors with pyrimidine derivatives under basic conditions.
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Introduction of the Tetrahydrofuran Substituent: Alkylation at position 3 using a tetrahydrofuran-2-ylmethyl halide in polar aprotic solvents (e.g., DMSO or DMF).
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Oxadiazole Ring Construction: [3+2] cycloaddition between nitrile oxides and amidoximes, followed by functionalization with an m-tolyl group .
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Thioether Linkage: Nucleophilic substitution between a mercapto intermediate and a bromomethyl-oxadiazole derivative.
Optimization Conditions
Critical parameters for yield and purity include:
| Parameter | Typical Range | Source |
|---|---|---|
| Temperature | 60–120°C | |
| Solvent System | Ethanol, DMSO, or DMF | |
| Reaction Time | 6–24 hours | |
| Catalysts | Triethylamine, Pd(PPh<sub>3</sub>)<sub>4</sub> |
Purification typically employs column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol.
Physicochemical Characterization
Spectroscopic Analysis
Post-synthetic verification relies on:
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<sup>1</sup>H/</sup>13</sup>C NMR Spectroscopy: Assigns proton and carbon environments, confirming substituent integration.
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High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns.
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HPLC-PDA: Assesses purity (>95% required for biological assays).
Stability and Solubility
Preliminary data indicate:
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Solubility: Moderate in DMSO (>10 mg/mL), low in aqueous buffers (<0.1 mg/mL).
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Stability: Stable at -20°C for >6 months; degrades in acidic conditions (pH <4).
Biological Evaluation and Mechanisms
Mechanistic Insights
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Kinase Inhibition: The oxadiazole ring may compete with ATP for binding pockets in kinases like PIM-1, disrupting signal transduction.
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Reactive Oxygen Species (ROS) Generation: Thioether linkages could mediate redox cycling, inducing oxidative stress in cancer cells.
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